molecular formula C16H12N6O2S B2514406 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1396880-45-7

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2514406
CAS No.: 1396880-45-7
M. Wt: 352.37
InChI Key: NKKXGYANTBUJNU-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H12N6O2S and its molecular weight is 352.37. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide derivatives have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been synthesized and studied for their potential as novel antibacterial agents. The promising activity of these compounds, especially when considering their non-cytotoxic concentrations, opens up possibilities for further exploration in the field of antimicrobial research (Palkar et al., 2017). Additionally, certain derivatives have been synthesized and characterized, demonstrating significant antimicrobial activity against a variety of bacterial strains (Raval, Naik, & Desai, 2012).

Anticancer Evaluation

Studies on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings highlight the compound's potential in cancer treatment, offering a basis for further investigation and drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Characterization

Extensive studies have been conducted on the synthesis and characterization of compounds with the core structure of this compound. These include research into the synthesis of related compounds and their potential biological activities. This body of work provides a robust foundation for understanding the chemical properties and potential applications of these compounds in various fields of science (Joshi, Chauhan, Bhatt, & Dave, 2022).

Mechanism of Action

Target of Action

It is known that similar compounds have shown significant binding with certain protein receptors

Mode of Action

Compounds with similar structures have been known to interact with their targets through the formation of hydrogen bonds . The compound’s interaction with its targets could result in changes at the molecular level, potentially influencing the function of the target proteins.

Biochemical Pathways

Similar compounds have been known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could affect multiple biochemical pathways.

Pharmacokinetics

A compound with similar structure was reported to have excellent pharmacokinetics in preclinical species . The compound’s ADME properties would significantly impact its bioavailability, determining how effectively it can reach its targets in the body.

Result of Action

Similar compounds have been known to show good scavenging potential in antioxidant potential assays , suggesting that this compound could have antioxidant properties. Additionally, similar compounds have shown significant analgesic and anti-inflammatory activities .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c1-21-16(24)22(20-19-21)11-8-6-10(7-9-11)17-14(23)15-18-12-4-2-3-5-13(12)25-15/h2-9H,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKXGYANTBUJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.